5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a mercapto group and multiple methyl groups in its structure makes it a unique candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction is carried out under reflux conditions using sodium methoxide (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can target the pyrimidine ring or the mercapto group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the mercapto group.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the mercapto group.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Benzylamine (BnNH2) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Benzylated derivatives.
Scientific Research Applications
5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities but differ in their substitution patterns and reactivity.
Uniqueness
5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the mercapto group, which provides additional reactivity and potential for forming various derivatives. Its specific substitution pattern also contributes to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
1,3,6-trimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2S/c1-5-4-11-8-6(7(5)16)9(14)13(3)10(15)12(8)2/h4H,1-3H3,(H,11,16) |
InChI Key |
NTWCLJYJRQOPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C1=S)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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